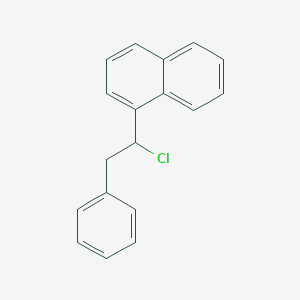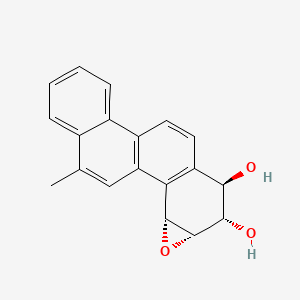
6-Methylchrysene-1R,2S-diol-3S,4R-epoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methylchrysene-1R,2S-diol-3S,4R-epoxide is a complex organic compound with the molecular formula C19H16O3. It is a derivative of chrysene, a polycyclic aromatic hydrocarbon (PAH). This compound is notable for its stereochemistry, possessing four defined stereocenters. It is primarily studied for its potential biological and chemical properties, including its role in carcinogenesis.
Méthodes De Préparation
The synthesis of 6-Methylchrysene-1R,2S-diol-3S,4R-epoxide typically involves multiple steps, starting from chrysene. The process includes:
Hydroxylation: Chrysene undergoes hydroxylation to form 6-methylchrysene-1,2-diol.
Epoxidation: The diol is then subjected to epoxidation to form the final product, this compound.
The reaction conditions for these steps often involve the use of specific catalysts and reagents to ensure the correct stereochemistry is achieved.
Analyse Des Réactions Chimiques
6-Methylchrysene-1R,2S-diol-3S,4R-epoxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the epoxide group to a diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to ring-opening and formation of different products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions .
Applications De Recherche Scientifique
6-Methylchrysene-1R,2S-diol-3S,4R-epoxide is primarily used in scientific research to study its biological effects, particularly its role in carcinogenesis. It has been shown to be highly tumorigenic in animal models, making it a valuable compound for cancer research. Additionally, it is used to study the mechanisms of PAH-induced carcinogenesis and the metabolic pathways involved .
Mécanisme D'action
The mechanism of action of 6-Methylchrysene-1R,2S-diol-3S,4R-epoxide involves its interaction with DNA. The compound forms DNA adducts, leading to mutations and potentially initiating carcinogenesis. The molecular targets include various enzymes involved in the metabolic activation of PAHs, such as cytochrome P450 enzymes .
Comparaison Avec Des Composés Similaires
6-Methylchrysene-1R,2S-diol-3S,4R-epoxide can be compared with other PAH derivatives, such as:
Benzo[a]pyrene diol epoxide: Another well-known PAH derivative with similar carcinogenic properties.
Dibenz[a,h]anthracene diol epoxide: Similar in structure and biological activity.
What sets this compound apart is its specific stereochemistry and the presence of a methyl group in the bay region, which enhances its tumorigenic potential .
Propriétés
Numéro CAS |
111901-44-1 |
|---|---|
Formule moléculaire |
C19H16O3 |
Poids moléculaire |
292.3 g/mol |
Nom IUPAC |
(3R,5S,6S,7R)-18-methyl-4-oxapentacyclo[9.8.0.02,8.03,5.012,17]nonadeca-1(11),2(8),9,12,14,16,18-heptaene-6,7-diol |
InChI |
InChI=1S/C19H16O3/c1-9-8-14-12(11-5-3-2-4-10(9)11)6-7-13-15(14)18-19(22-18)17(21)16(13)20/h2-8,16-21H,1H3/t16-,17+,18-,19+/m1/s1 |
Clé InChI |
PYPGXSRNRQKRQD-HCXYKTFWSA-N |
SMILES isomérique |
CC1=CC2=C(C=CC3=C2[C@@H]4[C@@H](O4)[C@H]([C@@H]3O)O)C5=CC=CC=C15 |
SMILES canonique |
CC1=CC2=C(C=CC3=C2C4C(O4)C(C3O)O)C5=CC=CC=C15 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


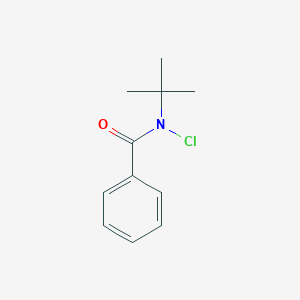

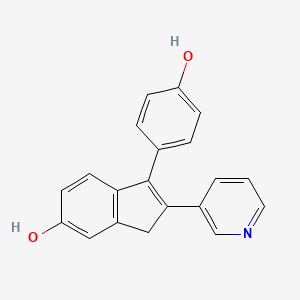
![6-Dodecyl-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B14310831.png)
![7-Isothiocyanatobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14310833.png)
![6,9-Dimethyl-3,6,9,12,18-pentaazabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione](/img/structure/B14310835.png)
![Octanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B14310837.png)
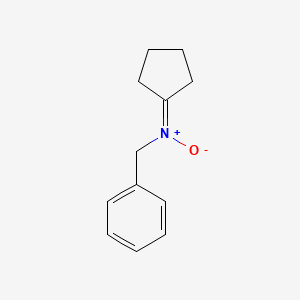



![6,6,7b-Trimethyldecahydro-1H-cyclobuta[e]indene-3,4-diol](/img/structure/B14310858.png)
![(E)-1-(2-Nitrophenyl)-N-[2-(prop-1-en-2-yl)phenyl]methanimine](/img/structure/B14310866.png)
